3-Phosphonopyruvate

Descripción

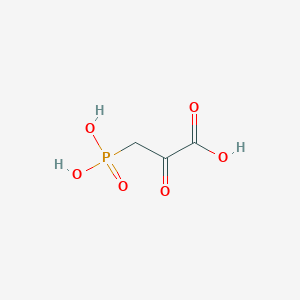

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxo-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDAVCOAOFSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331445 | |

| Record name | PHOSPHONOPYRUVATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5824-58-8 | |

| Record name | PHOSPHONOPYRUVATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phosphonopyruvic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Phosphonopyruvate in Biological and Chemical Research

Centrality of Phosphonopyruvate as a Metabolic Intermediate in Phosphonate (B1237965) Biosynthesis

Phosphonopyruvate (PnPy) is the universal precursor for the vast majority of naturally occurring phosphonate compounds. researchgate.netmicrobiologyresearch.orgfrontiersin.orgrsc.org Its formation represents the inaugural and most critical step in phosphonate biosynthesis: the creation of a carbon-phosphorus bond. researchgate.netnih.gov This reaction is an intramolecular rearrangement of the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP), catalyzed by the enzyme phosphoenolpyruvate mutase (Ppm). rsc.orgfrontiersin.org

The conversion of the C-O-P ester bond in PEP to the C-P bond in PnPy is a thermodynamically unfavorable process, with the equilibrium heavily favoring PEP. microbiologyresearch.orgscite.aiwikipedia.org To overcome this thermodynamic barrier, biological systems couple the Ppm-catalyzed reaction with subsequent, irreversible enzymatic steps. researchgate.netmicrobiologyresearch.org The most common of these is the decarboxylation of phosphonopyruvate to phosphonoacetaldehyde (B103672) (PnAA) by the enzyme phosphonopyruvate decarboxylase (Ppd), a reaction that effectively pulls the biosynthetic pathway forward. microbiologyresearch.orgfrontiersin.org

From this central position, phosphonopyruvate serves as a branching point for the synthesis of a wide array of phosphonate metabolites. microbiologyresearch.org Depending on the specific enzymatic machinery present in an organism, PnPy can be channeled into different pathways:

Decarboxylation: Leads to phosphonoacetaldehyde (PnAA), a precursor for the most common phosphonate, 2-aminoethylphosphonate (AEP). microbiologyresearch.org

Reduction: A dedicated dehydrogenase can reduce PnPy to phosphonolactate (PnLac), defining a distinct branch in phosphonate biosynthesis. nih.gov

Transamination: The enzyme phosphonoalanine aminotransferase can convert PnPy to phosphonoalanine (PnAla). microbiologyresearch.orgfrontiersin.org

Condensation: Aldolase-type enzymes can catalyze the condensation of PnPy with other molecules, such as in the formation of phosphonomethylmalate. microbiologyresearch.orgresearchgate.net

This metabolic architecture underscores the indispensable role of phosphonopyruvate as the gateway to the diverse world of phosphonate natural products, which includes antibiotics, herbicides, and complex phosphonolipids. researchgate.netnih.gov

Historical Context of Phosphonopyruvate Discovery and Research

The scientific journey into phosphonate biochemistry began not with phosphonopyruvate itself, but with the discovery of its downstream products. In 1959, the first naturally occurring phosphonate, 2-aminoethylphosphonate (also known as ciliatine), was isolated from protozoa in sheep rumen. nih.govnih.gov This discovery challenged the existing paradigm that biological phosphorus was exclusively handled as phosphate (B84403) esters. For decades following this, the biosynthetic origin of the stable C–P bond remained a puzzle.

A significant breakthrough occurred in 1988 with the discovery of the key enzyme responsible for C–P bond formation: phosphoenolpyruvate mutase (Ppm). researchgate.netresearchgate.netqmul.ac.uk This enzyme was shown to catalyze the elusive rearrangement of phosphoenolpyruvate to phosphonopyruvate. nih.govqmul.ac.uk This seminal discovery opened the door for detailed mechanistic and structural studies.

Subsequent research focused on isolating and characterizing Ppm from various organisms, including the protozoan Tetrahymena pyriformis and the bacterium Pseudomonas gladioli. researchgate.netnih.gov Another critical piece of the puzzle was the discovery of enzymes responsible for the degradation of phosphonates. In 2003, phosphonopyruvate hydrolase, a novel enzyme that specifically cleaves the C–P bond of phosphonopyruvate, was purified and characterized from Variovorax sp. Pal2. nih.govasm.org These discoveries provided a more complete picture of the metabolic cycle of phosphonates, establishing phosphonopyruvate as a key player in both their synthesis and degradation.

| Milestone | Year | Significance | References |

| Discovery of 2-aminoethylphosphonate | 1959 | First identification of a natural product with a C-P bond. | nih.govnih.gov |

| Discovery of Phosphoenolpyruvate Mutase (Ppm) | 1988 | Identification of the enzyme that catalyzes the formation of phosphonopyruvate from phosphoenolpyruvate, the key C-P bond-forming step. | researchgate.netresearchgate.netqmul.ac.uk |

| Characterization of Ppm from Pseudomonas gladioli | 1997 | Provided detailed kinetic and molecular properties of a bacterial Ppm. | nih.govasm.org |

| First Crystal Structure of Ppm | 1999 | Revealed the three-dimensional structure of the enzyme, offering insights into its mechanism. | wikipedia.org |

| Discovery of Phosphonopyruvate Hydrolase | 2003 | Identification of the enzyme that catalyzes the cleavage of the C-P bond in phosphonopyruvate. | nih.govasm.org |

Conceptual Framework of Carbon-Phosphorus Bond Formation and Cleavage

The chemistry of the carbon-phosphorus bond in phosphonopyruvate is central to its biological role. Both its formation and cleavage are managed by specialized enzymes that have evolved to handle this unique chemical linkage.

C-P Bond Formation: The synthesis of phosphonopyruvate from phosphoenolpyruvate by PEP mutase is a remarkable feat of biocatalysis. researchgate.net It involves the cleavage of a relatively stable C-O-P phosphate ester bond and the formation of a high-energy C-P bond. researchgate.netresearchgate.net The mechanism of this intramolecular phosphoryl group transfer is distinct from many other phosphoryl transfer reactions. Current evidence supports a concerted, dissociative mechanism that proceeds through a highly reactive, trigonal metaphosphate-like intermediate. researchgate.netebi.ac.uk In this model, the phosphoryl group detaches from the enolic oxygen of PEP and is then attacked by the C3 carbon of the pyruvate (B1213749) enolate in the enzyme's active site. ebi.ac.uk This process avoids the formation of a covalent phosphoenzyme intermediate, which was once a proposed mechanism. wikipedia.org The entire reaction is thermodynamically uphill and relies on the rapid, irreversible consumption of phosphonopyruvate by downstream enzymes to proceed efficiently in the biosynthetic direction. researchgate.netwikipedia.org

C-P Bond Cleavage: The degradation of phosphonopyruvate involves the hydrolytic cleavage of its C-P bond, a reaction catalyzed by phosphonopyruvate hydrolase (PPH). nih.govontosight.ai This enzyme is a member of the phosphoenolpyruvate mutase/isocitrate lyase superfamily, sharing structural similarities with the very enzyme that forms the bond it breaks. nih.govnih.gov The catalytic mechanism of PPH is believed to be analogous to that of PEP mutase but in reverse, involving the activation of a water molecule by active site residues. nih.gov This activated water then acts as a nucleophile, attacking the phosphorus atom and leading to the scission of the C-P bond to yield pyruvate and inorganic phosphate. ontosight.aiebi.ac.uk The activity of PPH is often dependent on divalent metal ions, such as Co²⁺ or Mg²⁺, which play a crucial role in binding the substrate and facilitating catalysis. nih.govuniprot.org

| Enzyme | EC Number | Function | Organism Example | Key Mechanistic Feature | References |

| Phosphoenolpyruvate Mutase (Ppm) | 5.4.2.9 | Formation of C-P bond (PEP → PnPy) | Mytilus edulis (Blue mussel) | Intramolecular rearrangement via a dissociative metaphosphate-like transition state. | researchgate.netwikipedia.orgresearchgate.netebi.ac.uk |

| Phosphonopyruvate Hydrolase (PPH) | 3.11.1.3 | Cleavage of C-P bond (PnPy → Pyruvate + Pi) | Variovorax sp. Pal2 | Hydrolysis via activation of a water nucleophile. | nih.govontosight.ainih.gov |

Biosynthetic Pathways Originating from Phosphonopyruvate

Phosphoenolpyruvate (B93156) Mutase (Ppm) Catalysis of Phosphonopyruvate Formation

The enzyme phosphoenolpyruvate mutase (Ppm), also known as PEP phosphomutase (EC 5.4.2.9), catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). This reaction involves the cleavage of an oxygen-phosphorus (O–P) bond in PEP and the formation of a carbon-phosphorus (C–P) bond in PnPy, representing the key C–P bond-forming step in phosphonate (B1237965) biosynthesis. frontiersin.orgebi.ac.ukwikipedia.orgkegg.jpresearchgate.netgenome.jpacs.orgportlandpress.comnih.govresearchgate.netresearchgate.netnih.govnih.govpnas.orgnih.govcapes.gov.brcolab.wsmsu.ru

| Substrate | Product | Equilibrium Ratio (Substrate:Product) | Notes |

| Phosphoenolpyruvate | Phosphonopyruvate | ≥ 500:1 | Favors PEP; requires coupling with an exergonic reaction to proceed. |

The precise mechanism by which Ppm achieves the intramolecular O-to-C phosphoryl transfer has been a subject of extensive research and debate, with several models proposed. researchgate.net

Early investigations into the Ppm mechanism suggested an associative mechanism, which would involve the formation of a transient covalent phosphoenzyme intermediate. researchgate.net However, subsequent experimental and computational studies have provided stronger support for a dissociative mechanism. ebi.ac.ukresearchgate.net This dissociative pathway is characterized by the transient formation of a metaphosphate intermediate, which then undergoes nucleophilic attack by the carbon atom of the substrate. ebi.ac.ukresearchgate.netpsu.edumdpi.comhawaii.edu More recent computational evidence points towards a concerted, dissociative-like mechanism, involving a metaphosphate-like transition state. This proposed mechanism deviates from the conventional 'in-line attack' paradigm commonly observed in other enzymatic phosphoryl transfer reactions. researchgate.net

In the context of the dissociative mechanism, metaphosphate (PO₃⁻) is considered a key, albeit highly reactive and short-lived, intermediate. ebi.ac.ukresearchgate.netpsu.edumdpi.comhawaii.edu Metaphosphate is known to be rapidly consumed by water in aqueous environments, making its direct observation difficult. mdpi.com Studies on the hydrolysis of phosphate (B84403) esters have provided indirect evidence for the transient existence of metaphosphate, supporting its potential role as an intermediate in the Ppm-catalyzed reaction. psu.edu

Computational methodologies, including Density Functional Theory (DFT) calculations, have been instrumental in exploring and validating the proposed mechanisms of Ppm. ebi.ac.ukresearchgate.netnih.gov These computational studies have provided theoretical insights into the reaction pathway, supporting the dissociative and concerted models by analyzing transition states and intermediates. researchgate.net By modeling the enzyme-substrate interactions and the energy landscape of the reaction, computational approaches offer valuable perspectives on the intricate O-to-C phosphoryl transfer process. ebi.ac.ukresearchgate.netnih.gov

| Residue | Proposed Role | Evidence Source |

| D58 | Nucleophilic catalysis (phosphoryl transfer) | Site-directed mutagenesis nih.govacs.org |

| R159 | PEP carboxylate group binding | Site-directed mutagenesis nih.govacs.org |

| D85 | Mg(II) ion coordination/binding | Site-directed mutagenesis nih.govacs.org |

| D87 | Mg(II) ion coordination/binding | Site-directed mutagenesis nih.govacs.org |

| E114 | Mg(II) ion coordination/binding | Site-directed mutagenesis nih.govacs.org |

| W44 | Ligand interaction | X-ray crystallography nih.gov |

| S46 | Ligand interaction | X-ray crystallography nih.gov |

| G47 | Ligand interaction (backbone amide NH) | X-ray crystallography nih.gov |

| L48 | Ligand interaction (backbone amide NH) | X-ray crystallography nih.gov |

Mechanistic Ambiguities in O-to-C Phosphoryl Transfer by Ppm

Role of Metaphosphate Intermediates

Diversification of Phosphonates from Phosphonopyruvate

Phosphonopyruvate (PnPy) serves as a central precursor, acting as an early branch point from which a diverse array of phosphonate natural products are synthesized. frontiersin.orgacs.orgpnas.orgnih.govmdpi.com The subsequent conversion of PnPy to phosphonoacetaldehyde (B103672) (PnAA) by phosphonopyruvate decarboxylase (Ppd) is a crucial step that enables this diversification. wikipedia.orgportlandpress.comnih.govnih.govmsu.rugenome.jp PnAA is a versatile intermediate that can be further transformed through various enzymatic reactions, leading to the production of a wide range of biologically significant compounds. researchgate.net

The pathways branching from PnPy or PnAA lead to the synthesis of numerous phosphonates, including:

2-Aminoethylphosphonate (AEP): A highly abundant and ubiquitous natural phosphonate, typically formed via the transamination of PnAA. acs.orgnih.govnih.govresearchgate.net

Phosphonoalanine: Synthesized through the transamination of PnPy, it serves as a precursor for compounds like phosphonoalamides. frontiersin.orgacs.orgnih.govresearchgate.netontosight.ai

Antibiotics: Compounds such as fosfomycin (B1673569) and bialaphos, known for their antibiotic properties, are synthesized through pathways originating from PnPy. wikipedia.orggenome.jpresearchgate.netpnas.orghawaii.edu

Herbicides: Phosphinothricin, a potent herbicide, also derives from PnPy. genome.jpresearchgate.netpnas.orghawaii.edu

Other Bioactive Molecules: FR-900098, an antimalarial compound, and various phosphonolipids and phosphonoglycans are also synthesized via pathways involving PnPy. wikipedia.orgresearchgate.netnih.govhawaii.edu

Phosphonopyruvate Decarboxylase (Ppd) and Phosphonoacetaldehyde (PnAA) Formation

Phosphonopyruvate decarboxylase (Ppd), also known as 3-phosphonopyruvate (B1263368) carboxy-lyase (EC 4.1.1.82), plays a pivotal role in the initial transformation of phosphonopyruvate genome.jpebi.ac.uk. This enzyme catalyzes the decarboxylation of phosphonopyruvate, yielding phosphonoacetaldehyde (PnAA) and carbon dioxide nih.govgenome.jpfrontiersin.org. This reaction is a critical early branch point in many phosphonate biosynthetic pathways microbiologyresearch.org.

Thiamine (B1217682) Diphosphate (B83284) (ThDP) and Divalent Cation Dependence

Phosphonopyruvate decarboxylase is a thiamine diphosphate (ThDP)-dependent enzyme ebi.ac.ukacs.org. ThDP acts as a crucial cofactor, participating in the catalytic mechanism by forming a covalent intermediate with the substrate, facilitating the decarboxylation nih.govnih.govnih.govnih.gov. In addition to ThDP, Ppd requires divalent metal cations for its activity nih.govgenome.jpresearchgate.net. Studies have identified Mg²⁺, Mn²⁺, and Ca²⁺ as essential cofactors, with specific affinities reported for Mg²⁺ (Km = 82 ± 8 μM) and Mn²⁺ (Km = 13 ± 1 μM) in Bacteroides fragilis Ppd nih.govresearchgate.net. These cations are believed to stabilize the ThDP cofactor and aid in substrate binding and activation nih.govnih.govnih.gov.

| Cofactor/Ion | Enzyme | Km (μM) | Reference |

| Thiamine Diphosphate (ThDP) | Phosphonopyruvate Decarboxylase | 13 ± 2 | nih.govresearchgate.net |

| Mg²⁺ | Phosphonopyruvate Decarboxylase | 82 ± 8 | nih.govresearchgate.net |

| Mn²⁺ | Phosphonopyruvate Decarboxylase | 13 ± 1 | nih.govresearchgate.net |

| Ca²⁺ | Phosphonopyruvate Decarboxylase | 78 ± 6 | nih.govresearchgate.net |

Substrate Specificity and Analogous Reactivity

Phosphonopyruvate decarboxylase primarily acts on phosphonopyruvate nih.govgenome.jp. However, the enzyme has been shown to exhibit some promiscuity, with pyruvate (B1213749) and sulfopyruvate (B1220305) serving as slow substrates nih.govnih.gov. For instance, Bacteroides fragilis Ppd catalyzes the decarboxylation of pyruvate with a kcat of 0.05 s⁻¹ and a Km of 25 mM, significantly lower than its activity with phosphonopyruvate nih.gov. Studies exploring analogous reactivity with modified substrates help elucidate the enzyme's active site and catalytic mechanism nih.gov.

| Substrate | Relative Activity (%) | Reference |

| Phosphonopyruvate | 100 | nih.gov |

| Pyruvate | < 1 | nih.gov |

| Sulfopyruvate | Not specified | nih.govnih.gov |

Note: Relative activity for sulfopyruvate was not quantitatively provided in the cited sources for direct comparison.

Downstream Pathways and Secondary Metabolite Biosynthesis

The phosphonoacetaldehyde (PnAA) generated by Ppd serves as a versatile intermediate, entering various downstream metabolic pathways that lead to the synthesis of diverse phosphonate-containing secondary metabolites researchgate.netmicrobiologyresearch.org.

Formation of 2-Aminoethylphosphonate (AEP) via Transamination

A major pathway originating from phosphonoacetaldehyde involves its conversion to 2-aminoethylphosphonate (AEP), the most abundant naturally occurring phosphonate researchgate.netmicrobiologyresearch.orgebi.ac.uk. This transformation is typically achieved through a transamination reaction catalyzed by 2-aminoethylphosphonate transaminase (AEPT), also known as PhnW nih.govmicrobiologyresearch.orgebi.ac.uk. AEPT utilizes an amino donor, such as pyruvate, to convert phosphonoacetaldehyde into L-alanine and AEP ebi.ac.uknih.gov. This pathway is fundamental for the biosynthesis of phosphonolipids, phosphonoproteins, and phosphonoglycans found in various organisms ebi.ac.uk.

Synthesis of Phosphonoalanine (PnAla)

Phosphonopyruvate can also be directly converted into phosphonoalanine (PnAla), an unusual amino acid constituent of certain peptides and proteins researchgate.netnih.gov. This occurs via a transamination reaction catalyzed by a specific aminotransferase, which transfers an amino group to the α-carbon of phosphonopyruvate, producing PnAla and a corresponding α-keto acid researchgate.netnih.gov. This pathway highlights the versatility of phosphonopyruvate as a precursor for different classes of phosphonate metabolites researchgate.netnih.gov.

Conversion to Phosphonolactate (PnLac)

One significant early branch point in phosphonate biosynthesis involves the reduction of phosphonopyruvate to phosphonolactate (PnLac). This reaction is catalyzed by a phosphonopyruvate reductase (PPR), which utilizes NAD(P)H as a cofactor portlandpress.comresearchgate.netnih.govnih.gov. The formation of PnLac is a thermodynamically favorable process that helps to pull the unfavorable PEP mutase reaction forward nih.govasm.org. This pathway is particularly important in the biosynthesis of certain phosphonates, such as valinophos and phosphonothrixin (B1250619), where PnLac serves as a crucial intermediate nih.govnih.govasm.org.

Table 1: Conversion of Phosphonopyruvate to Phosphonolactate

| Enzyme | Substrate | Product | Cofactor/Energy Source | Key Reference |

| Phosphonopyruvate Reductase (PPR) | Phosphonopyruvate (PnPyr) | Phosphonolactate (PnLac) | NAD(P)H | portlandpress.comnih.govnih.gov |

Phosphonomethylmalate (PnMM) Formation

Another critical pathway branching from phosphonopyruvate involves its condensation with acetyl-CoA to form phosphonomethylmalate (PnMM). This reaction is catalyzed by phosphonomethylmalate synthase (PMSy), an enzyme that is homologous to citrate (B86180) synthase expasy.orgmicrobiologyresearch.orgpnas.orgresearchgate.netqmul.ac.ukgenome.jp. PMSy catalyzes an aldol-like condensation, adding a two-carbon unit derived from acetyl-CoA to phosphonopyruvate portlandpress.commicrobiologyresearch.orgresearchgate.net. This pathway is utilized in the biosynthesis of various phosphonate antibiotics, such as FR900098 and pantaphos pnas.orgillinois.edu. The resulting phosphonomethylmalate can then undergo further transformations, analogous to steps in the tricarboxylic acid (TCA) cycle, to yield intermediates like 2-oxo-4-phosphonobutyrate nih.govunl.pt.

Table 2: Formation of Phosphonomethylmalate from Phosphonopyruvate

| Enzyme | Substrate 1 | Substrate 2 | Product | Key Reference |

| Phosphonomethylmalate Synthase (PMSy) | Phosphonopyruvate (PnPyr) | Acetyl-CoA | Phosphonomethylmalate (PnMM) | portlandpress.comexpasy.orgmicrobiologyresearch.orgpnas.orgresearchgate.netqmul.ac.ukgenome.jp |

Other PnPyr-Derived Phosphonate Natural Products

Beyond the direct conversions to phosphonolactate and phosphonomethylmalate, phosphonopyruvate is a precursor to a wide array of other phosphonate natural products through various enzymatic reactions. These include:

Phosphonoacetaldehyde (PnAA): Phosphonopyruvate can be decarboxylated by phosphonopyruvate decarboxylase (Ppd) to form phosphonoacetaldehyde (PnAA) portlandpress.comresearchgate.netmicrobiologyresearch.orgpnas.orgresearchgate.netmdpi.compnas.orgnih.govnih.gov. PnAA is a highly reactive intermediate that serves as a central hub for further biosynthesis, leading to compounds like 2-aminoethylphosphonate (AEP), one of the most abundant phosphonates in nature portlandpress.commicrobiologyresearch.orgpnas.orgpnas.orgnih.gov. The conversion of PnAA to AEP typically involves transamination by AEP transaminase portlandpress.comresearchgate.netmicrobiologyresearch.orgpnas.orgnih.gov. Alternatively, PnAA can be reduced to 2-hydroxyethylphosphonate (HEP) by phosphonoacetaldehyde dehydrogenase portlandpress.commicrobiologyresearch.orgpnas.orgnih.gov.

Phosphonoalanine: Transamination of phosphonopyruvate by a pyridoxal (B1214274) 5′-phosphate-dependent aminotransferase (e.g., PalB) yields phosphonoalanine portlandpress.comresearchgate.netmicrobiologyresearch.orgmdpi.comnih.govfrontiersin.org. Phosphonoalanine is a phosphonate analog of aspartic acid and is found in membrane phosphonolipids and exopolysaccharides nih.govfrontiersin.org.

Valinophos and Phosphonothrixin: The pathway leading to valinophos and phosphonothrixin involves the reduction of PnPyr to PnLac, followed by a series of enzymatic steps including phosphorylation, reduction, and alcohol dehydrogenase activity to form 2,3-dihydroxypropylphosphonate (DHPPA) nih.govnih.govnih.govresearchgate.net. DHPPA is then further modified to produce valinophos (a phosphonopeptide) or phosphonothrixin (a herbicidal phosphonate) nih.govnih.govnih.govresearchgate.net.

Table 3: Diverse Phosphonate Natural Products Derived from Phosphonopyruvate

| Intermediate/Product | Enzymatic Conversion from PnPyr/Intermediate | Key Enzymes Involved | Key References |

| Phosphonoacetaldehyde (PnAA) | Decarboxylation | Phosphonopyruvate decarboxylase (Ppd) | portlandpress.comresearchgate.netmicrobiologyresearch.orgpnas.orgresearchgate.netmdpi.compnas.orgnih.govnih.gov |

| 2-Aminoethylphosphonate (AEP) | Transamination of PnAA | Phosphonoacetaldehyde transaminase (e.g., PalB) | portlandpress.comresearchgate.netmicrobiologyresearch.orgpnas.orgpnas.orgnih.gov |

| 2-Hydroxyethylphosphonate (HEP) | Reduction of PnAA | Phosphonoacetaldehyde dehydrogenase (e.g., PhpC) | portlandpress.commicrobiologyresearch.orgpnas.orgnih.gov |

| Phosphonoalanine | Transamination | Pyridoxal 5′-phosphate-dependent aminotransferase (e.g., PalB) | portlandpress.comresearchgate.netmicrobiologyresearch.orgmdpi.comnih.govfrontiersin.org |

| 2,3-Dihydroxypropylphosphonate (DHPPA) | Via PnLac, phosphorylation, reduction | Phosphonopyruvate reductase (PPR), phosphoglycerate kinase homolog (VlpD), N-acetyl γ-glutamyl phosphate reductase homolog (VlpC), alcohol dehydrogenase homolog (VlpE) | nih.govnih.govasm.orgnih.govresearchgate.net |

| Valinophos | Esterification of DHPPA with L-valine | ATP-Grasp ligases | nih.govnih.govacs.org |

| Phosphonothrixin | Oxidation of DHPPA, condensation with pyruvate | Putative transketolase, alcohol dehydrogenase | asm.orgresearchgate.net |

These pathways highlight the versatility of phosphonopyruvate as a central precursor in microbial metabolism, enabling the synthesis of a remarkable diversity of C-P bond-containing natural products.

Enzymology and Mechanistic Investigations of Phosphonopyruvate Transforming Enzymes

Enzymes of Phosphonopyruvate Formation: Phosphoenolpyruvate (B93156) Mutase (Ppm)

Phosphoenolpyruvate mutase (Ppm) catalyzes the seemingly simple but chemically challenging intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnP), establishing the crucial C-P bond. ebi.ac.ukrcsb.org This reaction is the first committed step in the biosynthesis of many phosphonate-containing natural products, including antibiotics and herbicides. ebi.ac.ukunm.edu

Enzyme Kinetics and Catalytic Efficiency

The kinetics of Ppm have been studied to understand its catalytic mechanism and efficiency. For the Ppm isolated from Tetrahymena pyriformis, the forward reaction (PEP to PnP) exhibits a catalytic rate constant (kcat) of 5 s⁻¹ and a Michaelis constant (Km) for PEP of 0.77 mM. nih.govpsu.edu The reverse reaction (PnP to PEP) is significantly faster, with a kcat of 100 s⁻¹ and a much lower Km for PnP of 3.5 µM, indicating a higher affinity for the phosphonate (B1237965) product. nih.govpsu.edu The equilibrium of the reaction strongly favors PEP, with an equilibrium constant (Keq) in the range of (2-9) x 10⁻⁴. unm.edunih.gov This thermodynamic unfavorability is overcome in vivo by the subsequent, thermodynamically favorable decarboxylation of PnP. unm.edupsu.edu

**Table 1: Kinetic Parameters of Phosphoenolpyruvate Mutase from *Tetrahymena pyriformis***

| Direction | kcat (s⁻¹) | Km (mM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

|---|---|---|---|

| PEP to PnP | 5 | 0.77 | 6,493 |

| PnP to PEP | 100 | 0.0035 | 28,571,428 |

Active Site Architecture and Residue Function

The active site of Ppm, as revealed by crystallographic studies of the enzyme from the mollusk Mytilus edulis, is housed within an α/β-barrel fold. rcsb.orgnih.gov A magnesium ion (Mg²⁺) is essential for catalysis and is coordinated by the side chains of several acidic residues, including D58, D85, D87, and E114, as well as by the substrate. nih.gov The substrate, PEP, is thought to bind in a specific orientation where its carboxylate group interacts with the side chain of R159. nih.gov

Site-directed mutagenesis studies have been instrumental in elucidating the roles of key active site residues. nih.gov Mutation of D58 to alanine (B10760859) (D58A) results in a complete loss of catalytic activity, suggesting its direct involvement in the catalytic mechanism, possibly as a nucleophile in a phosphoenzyme intermediate. rcsb.orgnih.gov In contrast, mutations of R159, D85, D87, and E114 to alanine lead to a significant reduction but not a complete loss of activity, supporting their roles in substrate binding and Mg²⁺ coordination, respectively. nih.gov A "gating" loop (residues 115-133) has been identified that shields the active site from the solvent during catalysis, with residues K120, N122, and L124 within this loop being critical for activity. pdbj.org

Structural Biology of Ppm Homologs

Ppm adopts a modified α/β barrel fold. ebi.ac.ukrcsb.org A distinctive feature of the Ppm structure is the "helix swapping" between subunits of the tetramer. rcsb.org The eighth α-helix of the barrel projects away from its own barrel and packs against the β-sheet of an adjacent subunit, contributing to the formation of a tight dimer. rcsb.org These dimers then associate to form a functional tetramer. rcsb.org

Crystal structures of Ppm from Mytilus edulis have been solved in various states: in its apo form, bound to Mg²⁺, and in complex with the inhibitor Mg²⁺-oxalate. rcsb.orgpdbj.org These structures reveal a conformational flexibility, particularly in the gating loop, which moves to an open conformation to allow substrate entry and product release and a closed conformation to sequester the active site during the reaction. pdbj.orgwikipedia.org The structure of Ppm shares similarities with other enzymes in the PEP/pyruvate (B1213749) superfamily, such as isocitrate lyase, suggesting a common evolutionary origin. asm.org

Evolutionary Relationships within the PEP Mutase Superfamily

Ppm belongs to the PEP mutase/isocitrate lyase superfamily, which also includes enzymes like isocitrate lyase and carboxyphosphoenolpyruvate phosphomutase. unm.eduasm.org Members of this superfamily share a common α/β barrel structural fold, despite sometimes having low sequence identity. unm.eduscience.gov The conservation of key active-site residues and structural features across this superfamily suggests a divergent evolutionary history from a common ancestor. unm.eduasm.org It is proposed that enzymes within this superfamily have evolved to catalyze different chemical reactions while retaining the same basic structural framework. asm.org

Enzymes of Phosphonopyruvate Transformation: Phosphonopyruvate Decarboxylase (Ppd)

Following its formation by Ppm, phosphonopyruvate is decarboxylated to 2-phosphonoacetaldehyde by the enzyme phosphonopyruvate decarboxylase (Ppd). This reaction is a crucial step in the biosynthesis of various phosphonate compounds. wikipedia.orgnih.gov

Enzyme Kinetics and Catalytic Mechanism

Phosphonopyruvate decarboxylase from Bacteroides fragilis is a homotrimeric enzyme that requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal ion, such as Mg²⁺ or Mn²⁺, as cofactors. nih.gov The enzyme exhibits a kcat of 10.2 s⁻¹ and a Km for phosphonopyruvate of 3.2 µM. nih.govresearchgate.net The Km values for the cofactors TPP and Mg²⁺ are 13 µM and 82 µM, respectively. nih.govresearchgate.net The enzyme is also capable of decarboxylating other substrates, such as pyruvate and sulfopyruvate (B1220305), albeit at a much slower rate, indicating a degree of substrate promiscuity. nih.gov

The catalytic mechanism of Ppd is characteristic of TPP-dependent decarboxylases. acs.org It involves the formation of a C2-carbanion of TPP, which acts as a nucleophile, attacking the α-carbonyl of phosphonopyruvate. acs.org This is followed by decarboxylation to form an enamine intermediate, which is then protonated to release the product, 2-phosphonoacetaldehyde, and regenerate the TPP cofactor. acs.org The conserved residue Asp-260 in the B. fragilis enzyme has been shown to be important for Mg²⁺ binding and catalysis. nih.gov

**Table 2: Kinetic and Cofactor Parameters for Phosphonopyruvate Decarboxylase from *Bacteroides fragilis***

| Parameter | Value |

|---|---|

| kcat (s⁻¹) | 10.2 ± 0.3 |

| Km for Phosphonopyruvate (µM) | 3.2 ± 0.2 |

| Km for Thiamine Pyrophosphate (µM) | 13 ± 2 |

| Km for Mg²⁺ (µM) | 82 ± 8 |

| Km for Mn²⁺ (µM) | 13 ± 1 |

| Ki for 2-Phosphonoacetaldehyde (µM) | 15 ± 2 |

Cofactor Binding and Activation (ThDP, Mg2+)

Phosphonopyruvate decarboxylase (Ppd) is a thiamine diphosphate (B83284) (ThDP)-dependent enzyme that relies on the presence of specific cofactors for its catalytic activity. uniprot.orgnih.gov The essential cofactors for Ppd are thiamine diphosphate (ThDP) and a divalent metal ion, typically magnesium (Mg2+). uniprot.orgnih.govacs.org

The binding of ThDP to the enzyme is a critical first step in the catalytic cycle. This binding is facilitated by the presence of Mg2+, which coordinates with the pyrophosphate group of ThDP and conserved amino acid residues within the active site. acs.org This interaction helps to properly orient the ThDP molecule within the active site. The thiamine-dependent enzymes are typically oligomeric, existing as homodimers, homotetramers, or heterotetramers, with the ThDP cofactor situated at the interface between subunits. acs.org In the case of Ppd from Bacteroides fragilis, the enzyme is a homotrimer. nih.gov

Once bound, the ThDP cofactor must be activated. This activation involves the deprotonation of the C2 atom of the thiazolium ring of ThDP to form a reactive ylid. acs.org The enzyme environment promotes the formation of this ylid, which then acts as a nucleophile, attacking the carbonyl carbon of the phosphonopyruvate substrate. acs.org The Mg2+ ion plays a crucial role in this process by assisting in the binding of the thiamine cofactor. utsa.edu The binding of these cofactors can induce conformational changes in the enzyme, such as the clamping of a loop that interacts with the ThDP in the active site, which is important for the subsequent catalytic steps. acs.org

The affinity of Ppd for its cofactors has been determined through kinetic studies. For the enzyme from Bacteroides fragilis, the Michaelis constant (Km) for ThDP is 13 ± 2 µM, and for Mg2+, it is 82 ± 8 µM. nih.gov Other divalent cations like manganese (Mn2+) and calcium (Ca2+) can also serve as cofactors, with Km values of 13 ± 1 µM and 78 ± 6 µM, respectively. nih.gov

Structural Analysis of Ppd and Related Decarboxylases

The three-dimensional structures of several ThDP-dependent decarboxylases have been elucidated through X-ray crystallography, providing significant insights into their function. acs.orgresearchgate.net While a crystal structure for phosphonopyruvate decarboxylase (Ppd) from Bacteroides fragilis has been challenging to obtain, the structure of the RhiEF complex, a Ppd from the rhizocticin biosynthesis pathway, has been determined. nih.govresearchgate.net

The RhiEF complex is a heterotetramer, forming a dimer of heterodimers, with the ThDP cofactor bound at the interface of the subunits. nih.gov Structural analysis of RhiEF reveals that the RhiE and RhiF subunits correspond to the pyrimidine-binding (PYR) and pyrophosphate-binding (PP) domains, respectively, which are common features in ThDP-dependent enzymes. nih.gov Notably, RhiEF is considered one of the smallest and most ancient TPP-dependent decarboxylases, as it lacks other domains typically found in related enzymes. nih.gov

In general, ThDP-dependent enzymes are oligomeric, and the cofactor is consistently found at the interface between subunits. acs.org For instance, the pyruvate decarboxylase from Zymomonas mobilis is a homotetramer, and its crystal structure shows that ThDP binds in a V conformation, interacting with residues from the N-terminal domain of one subunit and the C-terminal domain of the adjacent subunit. researchgate.net The binding of the cofactor is associated with conformational changes, including the movement of a loop that helps to secure the cofactor in the active site. acs.org

These structural studies have identified key amino acid residues involved in catalysis. For example, in the B. fragilis Ppd, the residue Asp-260, located within the ThDP binding motif, has been shown through site-directed mutagenesis to be critical for catalysis, likely due to its role in binding the Mg2+ cofactor. nih.gov Comparative structural analyses of different decarboxylases have highlighted both conserved architectural features of the active site and subtle differences that may account for variations in their biochemical properties and substrate specificities. researchgate.net

Targeting Ppd with Mechanism-Based Inhibitors

Phosphonopyruvate decarboxylase (Ppd) is a potential target for the development of novel antibacterial agents, particularly against pathogens like Bacteroides fragilis, where it plays a key role in the biosynthesis of the cell wall component 2-aminoethylphosphonate. researchgate.netnih.gov One strategy for targeting Ppd is the use of mechanism-based inhibitors. These are compounds that are chemically inert but are transformed by the target enzyme into a reactive species that then irreversibly inactivates the enzyme.

A notable example of a mechanism-based inhibitor for Ppd is phosphonodifluoropyruvate (PnDFP). researchgate.netfrontiersin.org PnDFP was synthesized as a prospective inhibitor based on the rationale that the enzyme would process it similarly to its natural substrate, phosphonopyruvate. nih.gov Studies have shown that PnDFP indeed inactivates Ppd from B. fragilis in an irreversible manner. researchgate.netnih.gov The inactivation process is accompanied by the release of fluoride (B91410) ions, which is a characteristic feature of mechanism-based inhibition by this type of compound. nih.gov

The development of such inhibitors is not only aimed at creating potential therapeutics but also at facilitating structural studies. nih.gov It has been observed that ThDP-dependent enzymes are often more amenable to crystallization when the cofactor has been irreversibly inactivated. nih.gov Despite the successful inactivation of Ppd by PnDFP, the enzyme has remained difficult to crystallize. researchgate.netnih.gov

Enzymes of Phosphonopyruvate Degradation: Phosphonopyruvate Hydrolase (PPH)

Enzyme Activity and Reaction Products

Phosphonopyruvate hydrolase (PPH), also known as phosphonoformate hydrolase, is an enzyme that catalyzes the hydrolytic cleavage of the carbon-phosphorus (C-P) bond in phosphonopyruvate. wikipedia.orgontosight.ai This enzymatic reaction is a crucial step in the degradation of phosphonates, allowing certain microorganisms to utilize these compounds as a source of phosphorus and carbon. ontosight.ai

The reaction catalyzed by PPH is the hydrolysis of 3-phosphonopyruvate (B1263368) and water to yield pyruvate and inorganic phosphate (B84403). wikipedia.orgebi.ac.uk The production of equimolar amounts of pyruvate and inorganic phosphate has been confirmed in studies with the enzyme from Burkholderia cepacia. nih.gov The enzyme belongs to the family of hydrolases, specifically those that act on C-P bonds. wikipedia.org The systematic name for this enzyme class is this compound phosphonohydrolase. wikipedia.org

The activity of PPH is dependent on the presence of divalent metal cations. nih.govgenome.jp Studies on the enzyme from Burkholderia cepacia showed activation by metal ions in the order of Co2+ > Ni2+ > Mg2+ > Zn2+ > Fe2+ > Cu2+. nih.gov Similarly, the enzyme from Variovorax sp. Pal2 is activated by Co2+, Mg2+, and Mn2+. genome.jpnih.gov PPH from Variovorax sp. has a native molecular mass of approximately 63 kDa and is composed of two subunits, each with a mass of 31.2 kDa. nih.gov The enzyme exhibits optimal activity at a pH between 6.7 and 7.0. nih.gov

Mechanism of C-P Bond Hydrolysis by PPH

The cleavage of the stable carbon-phosphorus (C-P) bond by phosphonopyruvate hydrolase (PPH) occurs through a hydrolytic mechanism. nih.govtamu.edu This mechanism is facilitated by the presence of a β-carbonyl group in the substrate, which acts as an electron sink, enabling the heterolytic cleavage of the C-P bond. tamu.eduhawaii.edu

The proposed mechanism involves a nucleophilic attack by a water molecule on the phosphorus atom of phosphonopyruvate. ontosight.ai This attack is facilitated by the enzyme's active site. ontosight.ai PPH is a member of the phosphoenolpyruvate mutase/isocitrate lyase superfamily. nih.govgenome.jp Interestingly, it shares significant sequence identity (41%) with phosphoenolpyruvate phosphomutase, an enzyme that catalyzes the formation of a C-P bond. nih.govfrontiersin.org It is suggested that a single amino acid substitution in the active site may be responsible for the divergence of their catalytic functions. frontiersin.org

The degradation of phosphonoalanine, a precursor to phosphonopyruvate, involves an initial transamination to form phosphonopyruvate, which is then cleaved by PPH to produce pyruvate and inorganic phosphate. frontiersin.org

Enzyme Specificity and Substrate Range

Phosphonopyruvate hydrolase (PPH) exhibits a high degree of specificity for its substrate, phosphonopyruvate. genome.jpexpasy.org Studies on the enzyme from various bacterial sources have demonstrated that it has a narrow substrate range. ontosight.aitamu.edu The enzyme from Variovorax sp. Pal2 has a Michaelis constant (Km) of 0.53 mM for phosphonopyruvate, and it is considered its sole substrate. nih.gov Similarly, the PPH from Burkholderia cepacia is uniquely specific for phosphonopyruvate. nih.gov

The activity of PPH is not inhibited by phosphate, one of its reaction products. genome.jpexpasy.org However, it is susceptible to inhibition by several phosphonate analogues. genome.jpexpasy.org These include phosphonoformic acid, hydroxymethylphosphonic acid, and 3-phosphonopropanoic acid. genome.jpnih.govexpasy.org The enzyme from Burkholderia cepacia is also inhibited by EDTA, phosphite, sulfite, mercaptoethanol, and sodium azide. nih.gov

The high substrate specificity of PPH distinguishes it from other C-P bond cleaving enzymes and underscores its specialized role in phosphonate metabolism. tamu.edu

Structural and Kinetic Studies of PPH

Phosphonopyruvate hydrolase (PPH), an enzyme crucial for the cleavage of the carbon-phosphorus bond in phosphonopyruvate (P-pyr), has been the subject of detailed structural and kinetic investigations. A member of the phosphoenolpyruvate (PEP) mutase/isocitrate lyase (PEPM/ICL) superfamily, PPH from Variovorax sp. Pal2 has been purified and extensively characterized. nih.gov

Structural Insights:

Quaternary Structure: Analytical gel filtration reveals that PPH exists predominantly as a tetramer in solution. nih.gov

Monomeric Fold: Each monomer of the PPH tetramer exhibits an (α/β)8 barrel fold, a common structural motif in the PEPM/ICL superfamily. nih.gov A notable feature is the swapping of the eighth α-helix between two molecules of a dimer, forming a dimer of dimers. nih.gov

Active Site: Three-dimensional crystal structures of PPH have been resolved in several states: the ligand-free enzyme, the enzyme bound to Mg²⁺ and the inhibitor oxalate, and the enzyme bound to Mg²⁺ and its substrate, phosphonopyruvate. nih.gov In the complexed states, both the substrate and the inhibitor are anchored to the active site through coordination with a magnesium ion. nih.gov A flexible loop that caps (B75204) the active site is observed to be disordered in all three determined structures. nih.gov

Kinetic Properties: The enzymatic activity of PPH has been characterized through steady-state kinetics, which follow a rapid equilibrium ordered kinetic mechanism where the binding of a Mg²⁺ ion precedes substrate binding. nih.gov The enzyme displays maximal activity across a broad pH range. nih.gov Key kinetic parameters and inhibitors are summarized in the table below.

| Parameter | Value |

| kcat | 105 ± 2 s⁻¹ |

| Km for P-pyr | 5 ± 1 µM |

| Kd for Mg²⁺ | 140 ± 40 µM |

| Inhibitors (Competitive) | |

| Phosphoenolpyruvate (PEP) | Ki = 2.0 ± 0.1 mM |

| Oxalate | Ki = 17 ± 1 µM |

| Sulfopyruvate | Ki = 210 ± 10 µM |

| Data for PPH from Variovorax sp. Pal2. nih.gov |

The proposed catalytic mechanism for PPH is analogous to that of PEP mutase, another member of the same superfamily. nih.gov However, a key difference in the PPH mechanism is the activation of a water molecule by the Thr118 residue located on the flexible active site loop, which then acts as the nucleophile. nih.govresearchgate.net

Functional Divergence within the PEP Mutase/Isocitrate Lyase Superfamily

The PEP mutase/isocitrate lyase (PEPM/ICL) superfamily is a diverse group of enzymes that catalyze a range of reactions involving the cleavage of P-C or C-C bonds. nih.gov Phosphonopyruvate hydrolase (PPH) and phosphoenolpyruvate (PEP) mutase are prime examples of functional divergence within this superfamily, where enzymes with high structural similarity catalyze distinct chemical transformations. nih.govfrontiersin.org

PPH shares the highest sequence identity (41%) and functional similarity with PEP mutase. frontiersin.orgfrontiersin.org Despite this, their catalytic functions are different: PPH hydrolyzes phosphonopyruvate to pyruvate and phosphate, while PEP mutase catalyzes the intramolecular rearrangement of PEP to phosphonopyruvate. nih.govfrontiersin.org It is proposed that a single amino acid substitution within the active site is the primary determinant for this functional divergence. frontiersin.orgfrontiersin.org

The reactions catalyzed by the PEPM/ICL superfamily can be broadly categorized into two branches based on the nature of the reaction intermediate:

Enolate-forming branch: This includes enzymes like PEP mutase and PPH, which proceed through a planar α-carboxy enolate intermediate. nih.gov

Alkoxide-forming branch: This includes enzymes like isocitrate lyase and oxaloacetate hydrolase, which form an α-carboxy alkoxide and an aci-carboxylate anion intermediate pair. nih.gov

The functional divergence within this superfamily is largely attributed to variations in the amino acid residues within the catalytic scaffold, particularly in the long, flexible loop that connects the fourth β-strand to the fourth α-helix of the (α/β)8 barrel structure. nih.gov

Other Enzymes Interacting with Phosphonopyruvate

Phosphonopyruvate Aminotransferases

Phosphonopyruvate aminotransferases, also known as phosphonoalanine aminotransferases (e.g., PalB), are a class of enzymes that catalyze the reversible transamination of phosphonopyruvate. frontiersin.orgbiorxiv.org These enzymes are crucial in the metabolic pathways of phosphonates, particularly in the degradation of L-phosphonoalanine (the phosphonate analogue of aspartic acid). frontiersin.orgbiorxiv.org

The reaction catalyzed by these aminotransferases involves the transfer of an amino group from an amino donor, such as L-glutamate, to phosphonopyruvate, yielding L-phosphonoalanine and α-ketoglutarate. mdpi.com Conversely, in the degradative pathway, L-phosphonoalanine is transaminated to produce phosphonopyruvate, which is then hydrolyzed by PPH. frontiersin.orgbiorxiv.org

Like many other aminotransferases, these enzymes require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the amino group transfer. nih.govgpnotebook.com The mechanism is characteristic of the α-family of PLP-dependent enzymes. nih.gov In Variovorax sp. Pal2, the gene encoding phosphonopyruvate hydrolase is located in an operon that also contains a gene for a phosphonoalanine transaminase. frontiersin.org

| Enzyme Class | Reaction Catalyzed | Cofactor |

| Phosphonopyruvate Aminotransferase | Phosphonopyruvate + L-Glutamate ⇌ L-Phosphonoalanine + α-Ketoglutarate | PLP |

Aldol-like Condensation Enzymes

Aldol-like condensation reactions are fundamental carbon-carbon bond-forming reactions in biochemistry, catalyzed by enzymes known as aldolases. libretexts.orgnih.gov These enzymes are involved in various metabolic pathways, including carbohydrate metabolism and the biosynthesis and degradation of complex molecules. nih.govlibretexts.org While direct evidence for an aldolase (B8822740) that specifically uses phosphonopyruvate as a substrate for a condensation reaction is not widespread, the principles of aldol (B89426) condensation are relevant to understanding potential enzymatic transformations of this compound.

Aldolases can be broadly classified into two types based on their reaction mechanism: libretexts.org

Type I Aldolases: Found primarily in animals and higher plants, these enzymes form a Schiff base intermediate (an enamine) with the substrate using a lysine (B10760008) residue in the active site. libretexts.orglibretexts.org

Type II Aldolases: Common in fungi and bacteria, these enzymes utilize a divalent metal ion, typically Zn²⁺, as a Lewis acid to stabilize the enolate intermediate. libretexts.org

An example of an enzyme that performs an aldol condensation is the trans-o-hydroxybenzylidenepyruvate hydratase-aldolase from Pseudomonas fluorescens N3, which is involved in the degradation of naphthalene. nih.gov This enzyme catalyzes the aldol condensation between pyruvate and an aldehyde. nih.gov Given the structural similarity of phosphonopyruvate to pyruvate, it is conceivable that specialized aldolases could utilize phosphonopyruvate in similar condensation reactions to synthesize more complex phosphonate-containing molecules.

Dehydrogenases

Dehydrogenases are enzymes that catalyze oxidation-reduction reactions, typically involving the transfer of hydride (H⁻) from a substrate to an acceptor molecule, often NAD⁺/NADP⁺ or a flavin coenzyme. In the context of phosphonopyruvate metabolism, dehydrogenases play a role in its reduction.

| Enzyme Class | Substrate | Product | Pathway | Organism |

| Dehydrogenases (two) | Phosphonopyruvate | 2-hydroxy-3-phosphonopropanoic acid | Phosphonothrixin (B1250619) biosynthesis | Saccharothrix sp. ST-888 |

| Data from the biosynthetic pathway of phosphonothrixin. nih.gov |

Chemical Synthesis and Reactivity of Phosphonopyruvate and Analogs

Methods for Chemical Synthesis of Phosphonopyruvate

The chemical synthesis of phosphonopyruvate can be achieved through several methods. One common and effective method involves the dealkylation of a trialkyl phosphonopyruvate precursor. Specifically, phosphonopyruvate has been prepared in a 56% yield from triethyl phosphonopyruvate. psu.edursc.orgrsc.org This process typically uses trimethylsilyl (B98337) bromide to remove the ethyl groups, followed by hydrolysis to yield the final product. psu.edu

Another synthetic route to phosphonopyruvate is through the transamination of 3-phosphonoalanine. nih.govfrontiersin.org This biochemical-style synthesis treats 3-phosphonoalanine with glyoxylate, which facilitates the transfer of the amino group and results in the formation of phosphonopyruvate. nih.gov 3-Phosphonoalanine itself can be synthesized from phosphonoacetaldehyde (B103672), which is accessible from vinyl acetate (B1210297) via a Strecker synthesis. nih.gov The enzymatic transamination of L-phosphonoalanine is also a key step in the biodegradation of this compound in certain bacteria, leading to phosphonopyruvate which is then further metabolized. frontiersin.orgasm.org

Synthesis of Phosphonopyruvate Analogs and Derivatives

The unique structure of phosphonopyruvate, featuring a stable carbon-phosphorus (C-P) bond, has inspired the synthesis of various analogs to probe and inhibit enzymatic reactions.

Modifications for Phosphate (B84403) and Carboxylate Functions

Researchers have synthesized a range of phosphoenolpyruvate (B93156) (PEP) and phosphonopyruvate analogs with modifications to the phosphate and carboxylate groups to investigate their effects on enzyme inhibition. researchgate.netnih.gov One such analog incorporates a reactive chloromethylphosphonate group in place of the phosphate moiety, designed as a potential irreversible inhibitor. researchgate.netnih.gov Another modification involves substituting the carboxylate function with a chloromethyl group. researchgate.netnih.gov Generally, modifications to these functional groups tend to result in less effective enzyme inhibitors compared to substitutions at the vinyl proton position. researchgate.netnih.gov For enzymes like pyruvate (B1213749) kinase and enolase, only analogs where the carboxylate is replaced by another negatively charged group show significant inhibition. nih.gov

Halogenated Analogs (e.g., 3-chloro-PEP, phosphonodifluoropyruvate)

Halogenated analogs of PEP and phosphonopyruvate are of significant interest as enzyme inhibitors. An improved procedure has been developed for the synthesis of (Z)- and (E)-3-chloro-PEP, which are obtained as a 4:1 mixture and can be separated by anion-exchange chromatography. researchgate.netnih.gov (Z)-3-Cl-PEP, in particular, has been identified as a potent, fast-acting suicide inhibitor for Enzyme I of the phosphoenolpyruvate:sugar phosphotransferase system (PTS). nih.gov

Phosphonodifluoropyruvate (PnDFP) has been synthesized as a potential mechanism-based inhibitor for phosphonopyruvate decarboxylase (PnPDC), an enzyme crucial for the biosynthesis of 2-aminoethylphosphonate in pathogens like Bacteroides fragilis. researchgate.net Studies have shown that PnDFP irreversibly inactivates the enzyme, which is accompanied by the release of a fluoride (B91410) ion, confirming its role as a mechanism-based inhibitor. researchgate.net

Hydrolysis Studies of Phosphonopyruvate

The stability of the C-P bond in phosphonopyruvate has been a subject of detailed kinetic studies, particularly its hydrolysis under various conditions.

Kinetic Analysis of C-P Bond Hydrolysis

Hydrolysis of phosphonopyruvate exclusively yields pyruvate and inorganic phosphate as its products. psu.edursc.orgrsc.org The stability of phosphonopyruvate has been monitored at 75°C across a pH range of 0.6 to 8.3. psu.edursc.org The hydrolysis of the C-P bond is fastest for the monoanionic and dianionic forms of the compound. psu.edu For the reaction at pH 4.75, where the dianion is the predominant species, the kinetic parameters have been determined. psu.edursc.org When the hydrolysis was monitored at different temperatures, the energy of activation (Ea) was calculated to be 116.9 ± 0.7 kJ mol⁻¹, with a pre-exponential factor (A) of 3.75 x 10¹³ s⁻¹. psu.edu

Interactive Table: Kinetic Parameters for Phosphonopyruvate Hydrolysis

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) for Monoanion | 1.94 x 10⁻⁴ s⁻¹ | 75°C |

| Rate Constant (k) for Dianion | 1.05 x 10⁻⁴ s⁻¹ | 75°C |

| Activation Energy (Ea) | 116.9 ± 0.7 kJ mol⁻¹ | pH 4.75 |

| Enthalpy of Activation (ΔH‡) | 114.0 kJ mol⁻¹ | pH 4.75 |

| Entropy of Activation (ΔS‡) | 5.4 J mol⁻¹ K⁻¹ | pH 4.75 |

| Deuterium (B1214612) Isotope Effect (kH/kD) | 1.08 ± 0.04 | pH 4.75 |

The mechanism of hydrolysis for both the monoanion and dianion is believed to involve a highly dissociative transition state with monomeric metaphosphate character. psu.edursc.org

pH-Rate Profiles and Anionic Forms

The rate of phosphonopyruvate hydrolysis is highly dependent on pH, which dictates the predominant anionic form of the molecule in solution. psu.edu Potentiometric titration has determined the pKa values of phosphonopyruvate to be 1.63, 2.40, and 7.41. psu.edursc.orgrsc.org

The pH-rate profile for the hydrolysis demonstrates that the reaction is fastest for the monoanion and dianion species. psu.edursc.org Between pH 2 and 8.3, the hydrolysis profile of phosphonopyruvate is very similar to that of phosphoenolpyruvate (PEP). psu.edu However, below pH 1, where the undissociated acid form is dominant, phosphonopyruvate is significantly more stable than PEP. psu.edu This indicates that the different ionic forms of phosphonopyruvate have markedly different reactivities towards hydrolysis.

Interactive Table: pKa Values of Phosphonopyruvate

| pKa | Value |

|---|---|

| pKa1 | 1.63 |

| pKa2 | 2.40 |

| pKa3 | 7.41 |

Isotope Effects in Hydrolysis Mechanisms

The study of kinetic isotope effects (KIEs) provides significant insight into the reaction mechanisms of phosphonopyruvate hydrolysis by revealing the nature of bond-breaking and bond-forming events in the rate-determining step. umt.edunih.gov For the hydrolysis of phosphonopyruvate, the deuterium isotope effect has been a key area of investigation.

In an aqueous solution, the rate of hydrolysis of phosphonopyruvate shows a negligible difference when conducted in deuterium oxide (D₂O) compared to water (H₂O). psu.edu The measured deuterium isotope effect (kH/kD) is 1.08 ± 0.04. rsc.orgrsc.org This value, being very close to unity, indicates the absence of a significant primary kinetic isotope effect. psu.edu Such a small effect suggests that a proton transfer is not involved in the rate-limiting step of the hydrolysis reaction. psu.edu While it has been argued that certain reactions that almost certainly involve a rate-determining proton transfer can exhibit negligible deuterium isotope effects, the collective evidence for phosphonopyruvate points away from this possibility. psu.edu

The observation of a minimal solvent isotope effect is crucial evidence when considering potential hydrolysis pathways. psu.edu For instance, a mechanism involving a concerted proton transfer to the oxo group to facilitate the cleavage of the P-C bond would be expected to show a more substantial isotope effect. psu.edu The lack thereof strongly supports a mechanism where proton transfer is not a key event in the slowest step of the reaction. psu.edu

Table 1: Deuterium Isotope Effect in the Hydrolysis of Phosphonopyruvate

| Isotope Effect | Value | Implication for Rate-Limiting Step | Source |

|---|

Intermediate Formation and Dissociative Transition States

The mechanism of phosphonopyruvate hydrolysis is characterized by a highly dissociative transition state, which closely resembles a monomeric metaphosphate intermediate. psu.edursc.orgrsc.org A dissociative mechanism involves a stepwise process where the bond to the leaving group is extensively broken before the bond to the incoming nucleophile is formed, proceeding through a high-energy, transient intermediate. mdpi.comnih.gov This is in contrast to an associative mechanism, which would proceed via a more stable, pentacoordinated phosphorane intermediate. mdpi.com

Further evidence for a dissociative transition state is provided by the thermodynamic parameters of the reaction and the negligible deuterium isotope effect. psu.edu The hydrolysis of the phosphonopyruvate dianion at pH 4.75 has a calculated enthalpy of activation (ΔH‡) of 114.0 kJ mol⁻¹ and an entropy of activation (ΔS‡) of +5.4 J mol⁻¹ K⁻¹. psu.edursc.org The small positive entropy of activation is consistent with a dissociative mechanism, which typically involves an increase in disorder as the substrate breaks into multiple species in the transition state. The lack of a significant isotope effect, as discussed previously, also aligns with a mechanism where the rate-limiting step is the cleavage of the C-P bond to form the metaphosphate intermediate, rather than a proton-transfer-assisted step. psu.edu Computational studies on related phosphoryl transfer reactions have also supported the feasibility of dissociative mechanisms proceeding via metaphosphate-like transition states. mdpi.comresearchgate.net

While the primary evidence points to a dissociative pathway, the potential for intramolecular catalysis by the carboxylate group has also been considered. psu.edu Such a mechanism could involve the formation of a cyclic acyl phosphate intermediate. However, the observed hydrolysis rates and mechanistic data for phosphonopyruvate align more closely with the behavior of other phosphate monoesters that are known to hydrolyze via a dissociative mechanism involving a monomeric metaphosphate intermediate. psu.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Phosphonopyruvate |

| Deuterium oxide |

| Methanol |

| Monomeric metaphosphate |

| Cyclic acyl phosphate |

| Pyruvate |

| Inorganic phosphate |

| Triethyl phosphonopyruvate |

| Phosphoenolpyruvate |

Analytical and Computational Methodologies in Phosphonopyruvate Research

Genomic and Metagenomic Approaches for Gene Discovery and Distribution

Genomic and metagenomic analyses have been instrumental in revealing the widespread presence and distribution of genes involved in phosphonate (B1237965) metabolism, including those directly related to phosphonopyruvate. These approaches allow for the identification of the enzymatic machinery responsible for both the synthesis and degradation of phosphonates, providing insights into their ecological significance.

Virtually all known pathways for phosphonate biosynthesis initiate with the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (PnPy). This critical step is catalyzed by the enzyme PEP phosphomutase (PepM), encoded by the pepM gene. The pepM gene serves as a valuable molecular marker for identifying organisms capable of phosphonate production. Studies analyzing sequenced bacterial genomes indicate that pepM homologs are present in approximately 5% of these genomes, while metagenomic datasets, such as the Global Ocean Survey (GOS), suggest a presence in around 7% of sampled microbial communities pnas.orgresearchgate.net.

Following its formation, phosphonopyruvate is often converted to phosphonoacetaldehyde (B103672) by the enzyme phosphonopyruvate decarboxylase (Ppd), encoded by the ppd gene. This enzyme plays a crucial role in driving the biosynthetic pathway forward researchgate.netmsu.rumicrobiologyresearch.orgnih.gov. Genomic surveys have found ppd gene homologs in about 10% of sequenced bacterial genomes and a similar proportion in marine metagenomic datasets nih.govfrontiersin.org. The phosphonate biosynthetic pathway, often featuring coordinated genes in operons, is distributed across diverse bacterial phyla, with a notable prevalence in Proteobacteria, Actinobacteria, and Clostridia nih.govfrontiersin.org.

For the catabolism of phosphonates, approximately 40% of bacterial genomes encode one or more degradation pathways researchgate.netnih.govfrontiersin.org. Metagenomic analyses of marine environments estimate this prevalence at around 30% nih.govfrontiersin.org. Genes involved in phosphonate transport, such as those encoding the PhnCDE transporter subunits (e.g., phnD), are particularly widespread, appearing in about 21.2% of sequenced bacterial genomes and 35.3% of marine metagenomic samples, suggesting a significant role for phosphonate uptake nih.govfrontiersin.org. While phosphonoacetaldehyde hydrolase (phnX) is a common catabolic enzyme, phosphonopyruvate hydrolase (PalA), which directly cleaves phosphonopyruvate to pyruvate (B1213749) and phosphate (B84403), appears to be less common, found in only a small fraction of bacterial genomes and absent in some marine samples analyzed msu.runih.gov.

Table 1: Prevalence of Key Phosphonate Metabolism Genes in Microbial Genomes

| Gene Name | Enzyme Function | % of Sequenced Bacterial Genomes | % of Marine Metagenomes (GOS) | Primary Role in Phosphonopyruvate Metabolism |

| pepM | PEP phosphomutase | ~5% pnas.org | ~7% pnas.org | Biosynthesis (PEP → Phosphonopyruvate) |

| ppd | Phosphonopyruvate decarboxylase | ~10% nih.govfrontiersin.org | ~10% nih.govfrontiersin.org | Biosynthesis (Phosphonopyruvate → PnAA) |

| phnD | Phosphonate transporter (PhnCDE) | ~21.2% nih.gov | ~35.3% nih.gov | Phosphonate Uptake |

| phnX | Phosphonoacetaldehyde hydrolase | ~17.0% nih.gov | ~26.3% nih.gov | Catabolism (Phosphonoacetaldehyde) |

| PalA | Phosphonopyruvate hydrolase | ~0.2% nih.gov | 0% nih.gov | Catabolism (Phosphonopyruvate) |

Metabolomics for Pathway Elucidation

Metabolomics, the study of the complete set of small molecules (metabolites) within a biological system, provides a powerful lens for understanding metabolic pathways. By quantifying changes in metabolite levels under various conditions, researchers can infer the activity of enzymes and the flux through biochemical routes, including those involving phosphonopyruvate.

While direct metabolomic studies specifically targeting phosphonopyruvate as a primary analyte are not extensively detailed in the provided literature, the broader application of metabolomics to phosphonate metabolism has been demonstrated. For instance, studies investigating microbial responses to environmental stress have shown that proteins involved in phosphonate and phosphinate metabolism can be induced, and these changes are often reflected in the cellular metabolome frontiersin.org. Metabolomic profiling, in conjunction with transcriptomics and proteomics, can thus elucidate how phosphonate metabolism, including pathways involving phosphonopyruvate, is regulated and altered in response to environmental cues or genetic modifications frontiersin.orgnih.govmdpi.comuniversiteitleiden.nl.

The key enzymes directly involved in phosphonopyruvate metabolism are PEP phosphomutase (PepM), phosphonopyruvate decarboxylase (Ppd), and phosphonopyruvate hydrolase (PPH/PalA). PepM catalyzes the initial C-P bond formation from PEP to phosphonopyruvate, a central step in phosphonate biosynthesis pnas.orgresearchgate.netmsu.rumicrobiologyresearch.orgfrontiersin.orgfrontiersin.orgnih.gov. Ppd then converts phosphonopyruvate to phosphonoacetaldehyde, driving the biosynthetic pathway researchgate.netmsu.rumicrobiologyresearch.org. Conversely, PPH/PalA can hydrolyze phosphonopyruvate, playing a role in the catabolism of certain phosphonates, such as phosphonoalanine msu.ruontosight.aiacs.orgacs.org. Metabolomic approaches would aim to quantify these intermediates and related compounds to understand the balance between biosynthesis and degradation, and to identify regulatory mechanisms.

Table 2: Key Enzymes Directly Involved in Phosphonopyruvate Metabolism

| Enzyme Name | Gene(s) | Primary Role in Phosphonopyruvate Metabolism | Associated Pathways |

| PEP Phosphomutase (PepM/Ppm) | pepM | Catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). | Phosphonate Biosynthesis |

| Phosphonopyruvate Decarboxylase (Ppd) | ppd | Catalyzes the decarboxylation of phosphonopyruvate (PnPy) to phosphonoacetaldehyde (PnAA). | Phosphonate Biosynthesis |

| Phosphonopyruvate Hydrolase (PPH/PalA) | PalA | Catalyzes the hydrolysis of phosphonopyruvate (PnPy) to pyruvate and phosphate. | Phosphonate Catabolism (e.g., of phosphonoalanine) |

The integration of metabolomic data with genomic information provides a comprehensive view of phosphonopyruvate's metabolic landscape. By identifying the genes responsible for its synthesis and breakdown, and by quantifying its presence and transformation within cells, researchers can gain deeper insights into the functional roles of phosphonates in microbial ecology and biochemistry.

Compound Name List:

Phosphonopyruvate

Phosphoenolpyruvate (PEP)

Phosphonoacetaldehyde (PnAA)

Phosphonoalanine

2-Aminoethylphosphonate (2-AEP)

Phosphonoacetate

Biological Roles and Biotechnological Applications of Phosphonopyruvate Pathways

Role in Microbial Metabolism and Nutrient Cycling

Phosphorus Acquisition and Utilization

In many microbial ecosystems, particularly in marine and terrestrial environments, phosphorus can be a limiting nutrient. researchgate.netasm.org Microorganisms have evolved diverse strategies to acquire phosphorus from their surroundings, including the utilization of organophosphonates. asm.orgmdpi.com The degradation of these compounds releases inorganic phosphate (B84403), which can then be assimilated by the cell for various metabolic processes. researchgate.net

Several enzymatic pathways are involved in the breakdown of phosphonates, including those that utilize phosphonopyruvate as an intermediate. asm.orgresearchgate.netasm.org For instance, the catabolism of phosphonoalanine involves its conversion to phosphonopyruvate, which is then hydrolyzed by phosphonopyruvate hydrolase to release pyruvate (B1213749) and inorganic phosphate. researchgate.net Some bacteria can utilize phosphonates not only as a phosphorus source but also as a source of carbon and nitrogen. researchgate.netnih.gov The ability to utilize phosphonates is often regulated by the availability of inorganic phosphate, with the genes for phosphonate (B1237965) metabolism being expressed under phosphate-limiting conditions. nih.govresearchgate.net However, some phosphonate-degrading enzymes, such as phosphonoacetate hydrolase, are substrate-inducible and their expression is independent of the phosphate status of the cell. researchgate.net

Environmental Significance in Biogeochemical Cycles

The microbial metabolism of phosphonates, including pathways involving phosphonopyruvate, plays a significant role in the biogeochemical cycling of phosphorus. scite.aiebsco.com In marine environments, phosphonates can constitute a substantial portion of the dissolved organic phosphorus pool. scite.aimdpi.com The breakdown of these compounds by marine microorganisms contributes to the regeneration of inorganic phosphate, which is essential for primary productivity. scite.ainih.gov

Distribution of Phosphonate Metabolism Genes in Diverse Environments

Genes encoding the enzymes for phosphonate biosynthesis and catabolism are widely distributed among diverse microbial populations in various environments. scite.aifrontiersin.org Bioinformatic analyses of bacterial genomes and marine metagenomic libraries have revealed that a significant percentage of bacteria possess the genetic capacity for phosphonate metabolism. scite.aifrontiersin.org

Studies have shown that genes for phosphonate biosynthesis, such as phosphonopyruvate decarboxylase (ppd), are found in a notable fraction of bacterial genomes sampled from the global oceans, suggesting that the production of natural phosphonates is a widespread phenomenon. frontiersin.orgfrontiersin.org Similarly, genes for phosphonate catabolism, including those for C-P lyase, phosphonoacetaldehyde (B103672) hydrolase, and phosphonoacetate hydrolase, are also prevalent. scite.aifrontiersin.org The distribution of these genes can vary with environmental conditions, with an enrichment of phosphonate utilization genes observed in low-phosphate waters. scite.ai The widespread presence of these genes underscores the ecological importance of phosphonate metabolism in microbial communities and their contribution to nutrient cycling. scite.ainih.gov

Phosphonopyruvate-Related Enzymes as Targets for Biological Intervention

Targeting Microbial Pathogens (e.g., Bacteroides fragilis, Leishmania spp.)

Phosphonate metabolic pathways, which are present in many microbial pathogens but absent in humans and higher plants, represent promising targets for the development of novel antimicrobial agents. researchgate.net One such target is phosphonopyruvate decarboxylase (PnPDC), a key enzyme in the biosynthesis of 2-aminoethylphosphonate, a component of the cell wall in the anaerobic human pathogen Bacteroides fragilis. researchgate.netresearchgate.netnih.gov B. fragilis is a major cause of intra-abdominal abscesses and anaerobic peritoneal infections. researchgate.netnih.gov Since the cell wall is crucial for bacterial survival, inhibiting PnPDC could disrupt cell wall integrity and lead to bacterial death. researchgate.netresearchgate.net

In the protozoan parasite Leishmania, which causes leishmaniasis, the enzymes of the phosphonate pathway, such as phosphoenolpyruvate (B93156) phosphomutase and phosphonopyruvate decarboxylase, have also been identified. psu.edu While the precise role of PnPDC in Leishmania is still under investigation, the distinctness of this metabolic pathway from the host makes it an attractive target for antiparasitic drug development. researchgate.netnih.govpreprints.org Targeting essential metabolic pathways like sterol biosynthesis and glycolysis is a known strategy against Leishmania, and the phosphonate pathway offers a similarly promising avenue. nih.govpreprints.orgcsic.es

Development of Enzyme Inhibitors and Antimicrobials

The development of inhibitors targeting enzymes in the phosphonopyruvate pathway is an active area of research for creating new antimicrobials. researchgate.netresearchgate.net Because enzymes are highly specific, inhibitors can be designed to target a particular enzyme in a pathogen without affecting the host's enzymes, a key principle in drug development. medcraveonline.com

Biotechnological Potential in Metabolic Engineering and Biocatalysis

The intricate and diverse enzymatic reactions within phosphonopyruvate pathways present a significant toolkit for biotechnological advancements. Metabolic engineering and biocatalysis leverage these pathways to create novel compounds and synthesize valuable metabolites and their analogs.

Engineered Biosynthesis of Novel Phosphonates

Metabolic engineering of phosphonopyruvate pathways allows for the creation of new-to-nature phosphonate compounds with potential applications in medicine and agriculture. researchgate.net This is often achieved by combining genes from different phosphonate biosynthetic clusters or by introducing enzymes with novel activities to modify existing pathways. The central role of phosphoenolpyruvate (PEP) mutase (PepM), which catalyzes the formation of phosphonopyruvate (PnPy), makes it a key target for such engineering efforts. Since the equilibrium of the PepM reaction heavily favors PEP, biosynthetic pathways require a thermodynamically favorable second step to drive the reaction forward. nih.govnih.gov Engineering strategies often focus on introducing or modifying these "coupling" enzymes.

A notable strategy involves replacing the native PnPy decarboxylase (Ppd) with other enzymes to create new branches in the pathway. For instance, the herbicidal phosphonate phosphonothrixin (B1250619) is synthesized through a pathway where the reduction of PnPy to phosphonolactate (PnLac) , catalyzed by a dehydrogenase, provides the thermodynamic pull for the initial PepM reaction. asm.org This discovery has led to the identification of PnLac as a new branch point for phosphonate biosynthesis. nih.gov The subsequent biosynthesis of phosphonothrixin involves a series of enzymatic steps, including the action of two distinct thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzymes that work in concert to form a key C-C bond. acs.orgacs.org

Similarly, the biosynthesis of valinophos , a phosphonopeptide, also utilizes the reduction of PnPy to PnLac as the driving force. nih.gov The pathway then proceeds through several novel enzymatic transformations to produce (R)-2,3-dihydroxypropylphosphonate (DHPPA) , which is then esterified to L-valine by an ATP-Grasp ligase, an enzyme not previously known to form ester bonds. nih.govresearchgate.net This discovery of a new PepM coupling enzyme and the novel activity of an ATP-Grasp ligase highlight the potential for creating diverse phosphonopeptide analogs through biocatalysis. nih.gov

Combinatorial biosynthesis, which involves mixing and matching genes from different pathways, has also been successfully applied. For example, by expressing the biosynthetic gene cluster for the antimalarial compound FR-900098 in Escherichia coli and modulating the expression levels of each of the nine genes, a 16-fold improvement in production was achieved. illinois.edu This approach demonstrates the potential to optimize the production of complex phosphonates and generate novel derivatives. illinois.edubeilstein-journals.org

Enzymatic Synthesis of Metabolites and Analogs

The enzymes of the phosphonopyruvate pathways are valuable biocatalysts for the synthesis of a variety of metabolites and their analogs. These enzymatic methods can offer high stereoselectivity and yield, which are often challenging to achieve through traditional chemical synthesis. mdpi.com

Phosphonopyruvate pathway enzymes have been utilized for the synthesis of key phosphonate intermediates. For example, phosphonoacetaldehyde can be synthesized from phosphoenolpyruvate using a coupled enzyme system of PEP mutase and PnPy decarboxylase. nih.gov This intermediate is a precursor for various phosphonates, including 2-aminoethylphosphonate (AEP) and 2-hydroxyethylphosphonate (HEP) . nih.govnih.gov The reduction of phosphonoacetaldehyde to HEP is catalyzed by a distinct family of metal-dependent alcohol dehydrogenases, which have been characterized from the biosynthetic pathways of fosfomycin (B1673569) and phosphinothricin . nih.gov These enzymes show high substrate specificity and represent a common step in the biosynthesis of many phosphonate natural products. nih.gov